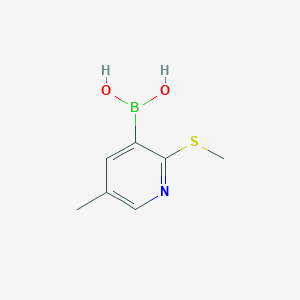

5-Methyl-2-(methylthio)pyridine-3-boronic acid

Description

Contextual Significance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds, particularly boronic acids and their esters, have become indispensable in modern synthetic chemistry. uq.edu.au Their prominence is largely due to their role as key nucleophilic partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most notable of these is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl compounds, which are common motifs in pharmaceuticals.

The versatility of organoboron compounds stems from several key factors:

Stability: They are generally stable to air and moisture, making them easy to handle in a laboratory setting.

Low Toxicity: Compared to other organometallic reagents, boronic acids exhibit low toxicity, and their byproducts are often considered environmentally benign.

Functional Group Tolerance: They are compatible with a wide range of functional groups, allowing for their use in the later stages of complex syntheses without the need for extensive protecting group strategies.

Diverse Reactivity: Beyond cross-coupling, they participate in reactions such as hydroboration, Chan-Lam amination, and Petasis reactions, highlighting their broad utility. uq.edu.au

These attributes have led to the extensive application of organoboron compounds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. uq.edu.au

Role of Substituted Pyridine (B92270) Scaffolds in Molecular Design and Heterocyclic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is pervasive in both natural products and synthetic molecules, particularly in the realm of medicinal chemistry. As a six-membered aromatic ring containing one nitrogen atom, it is structurally related to benzene. This nitrogen atom imparts unique properties, such as basicity and the ability to act as a hydrogen bond acceptor, which are crucial for molecular recognition and biological activity.

Substituted pyridine scaffolds are considered "privileged structures" in drug design because they are found in a vast number of FDA-approved drugs. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including:

Pharmacokinetics: Modifying solubility, metabolic stability, and cell permeability.

Pharmacodynamics: Optimizing binding interactions with biological targets like enzymes and receptors.

The versatility and ease of functionalization make pyridine derivatives a staple in the construction of compound libraries for drug discovery and the development of new materials.

Positioning of 5-Methyl-2-(methylthio)pyridine-3-boronic acid within Current Synthetic Paradigms

This compound is a specialized building block that uniquely combines the advantageous features of both organoboron compounds and substituted pyridine scaffolds. Its structure is tailored for specific applications in organic synthesis where the introduction of a precisely substituted pyridinyl moiety is required.

This compound serves as a key reagent for incorporating the "5-methyl-2-(methylthio)pyridin-3-yl" fragment into a target molecule. The substituents on the pyridine ring—a methyl group at the 5-position and a methylthio group at the 2-position—provide specific steric and electronic properties that can be exploited in molecular design. The boronic acid at the 3-position dictates the point of connection, primarily through reactions like the Suzuki-Miyaura coupling. Its commercial availability from various suppliers indicates its utility as a ready-to-use intermediate in multi-step synthetic sequences.

| Property | Value |

|---|---|

| CAS Number | 2121513-52-6 |

| Molecular Formula | C7H10BNO2S |

| Molecular Weight | 183.04 g/mol |

Scope and Objectives of Academic Research on this compound

While extensive academic literature dedicated solely to the study of this compound is not prominent, its role is understood within the broader context of synthetic methodology and medicinal chemistry. The primary objective of research involving this compound is not to study the molecule itself, but to utilize it as a strategic tool for the synthesis of novel, more complex molecules.

The scope of its application in academic and industrial research includes:

Drug Discovery: Synthesizing new chemical entities containing the 5-methyl-2-(methylthio)pyridine core for screening against various biological targets. The specific substitution pattern may be designed to optimize interactions with a particular protein binding pocket.

Agrochemical Development: Creating new pesticides and herbicides by leveraging the bioactivity often associated with substituted pyridine structures.

Materials Science: Incorporating this specific heterocyclic unit into polymers or organic electronic materials to modulate their properties.

The overarching goal for a synthetic chemist employing this reagent is to efficiently construct target molecules that would be difficult to access through other means, thereby enabling the exploration of new chemical space and the development of innovative functional molecules.

Properties

IUPAC Name |

(5-methyl-2-methylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2S/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZVZGYQNGGQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1SC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901209042 | |

| Record name | Boronic acid, B-[5-methyl-2-(methylthio)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-52-6 | |

| Record name | Boronic acid, B-[5-methyl-2-(methylthio)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-methyl-2-(methylthio)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 2 Methylthio Pyridine 3 Boronic Acid

Direct Boronylation Strategies for Pyridine (B92270) Systems

Direct borylation strategies involve the introduction of a boronic acid or boronic ester group onto the pyridine ring through the activation of a carbon-hydrogen (C-H) bond. These methods are highly sought after for their atom economy and potential to simplify synthetic routes.

Directed ortho-Metalation and Transmetalation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgnih.gov In this approach, a directing metalation group (DMG) on the pyridine ring coordinates to an organolithium reagent, facilitating the deprotonation of the adjacent ortho C-H bond. The resulting lithiated intermediate can then be quenched with a boron electrophile, such as a trialkyl borate, to form the desired boronic acid derivative. rsc.org

For a substrate like 5-methyl-2-(methylthio)pyridine, the nitrogen atom of the pyridine ring and the sulfur atom of the methylthio group could potentially act as directing groups. The regioselectivity of the metalation would be influenced by the relative directing ability of these groups and the steric environment of the molecule. Following the formation of the organolithium species at the 3-position, a transmetalation reaction with a boron-containing electrophile, such as triisopropyl borate, would yield the boronic acid after aqueous workup. rsc.org

Table 1: Key Features of Directed ortho-Metalation for Boronic Acid Synthesis

| Feature | Description |

| Directing Group | A functional group that directs deprotonation to an adjacent position. |

| Organolithium Reagent | Typically n-butyllithium or s-butyllithium, used for deprotonation. |

| Boron Electrophile | Commonly trialkyl borates, such as triisopropyl borate. |

| Intermediate | An ortho-lithiated pyridine species. |

| Advantage | High regioselectivity for functionalization. |

| Challenge | Requires cryogenic temperatures and strictly anhydrous conditions. |

Iridium-Catalyzed C-H Borylation Protocols

Iridium-catalyzed C-H borylation has emerged as a prominent method for the direct conversion of C-H bonds to C-B bonds. d-nb.infoumich.edunih.gov This reaction typically employs an iridium catalyst, a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a ligand, often a bipyridine derivative. nih.gov The regioselectivity of the borylation is primarily governed by steric factors, with the borylation occurring at the most accessible C-H bond. umich.edu

In the case of 5-methyl-2-(methylthio)pyridine, the iridium catalyst would be expected to direct borylation to the least sterically hindered C-H position on the pyridine ring. The presence of substituents at the 2- and 5-positions would likely direct the borylation to either the 3-, 4-, or 6-position. The electronic properties of the methyl and methylthio groups can also influence the reactivity and regioselectivity of the C-H activation step. A significant challenge in the C-H borylation of pyridines is the potential for the pyridine nitrogen to coordinate to the iridium center, which can inhibit catalysis. rsc.org The choice of ligand and reaction conditions is crucial to overcome this issue. d-nb.info

Table 2: Components of a Typical Iridium-Catalyzed C-H Borylation Reaction

| Component | Example | Role |

| Iridium Precatalyst | [Ir(OMe)(COD)]₂ | Source of the active iridium catalyst. |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | Provides the boron moiety. |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Modulates the reactivity and selectivity of the catalyst. |

| Substrate | Substituted Pyridine | The molecule undergoing C-H borylation. |

| Solvent | Tetrahydrofuran (B95107) (THF) or Cyclohexane | Dissolves reactants and facilitates the reaction. |

Palladium-Catalyzed Cross-Coupling for Boronic Acid Formation (e.g., from Halogenated Precursors)

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronic esters from aryl or heteroaryl halides and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron. organic-chemistry.orgnih.gov This method is widely used due to its high functional group tolerance and generally mild reaction conditions.

To synthesize 5-Methyl-2-(methylthio)pyridine-3-boronic acid via this route, a halogenated precursor such as 3-bromo-5-methyl-2-(methylthio)pyridine (B1378381) would be required. The reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the diboron reagent and reductive elimination to afford the boronic ester product. A base, such as potassium acetate, is typically required to facilitate the catalytic cycle. organic-chemistry.org The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the corresponding boronic acid.

Precursor Synthesis and Functional Group Interconversions for this compound

The synthesis of the target boronic acid can also be achieved through a multi-step sequence that involves the initial construction of a suitably functionalized pyridine ring, followed by the introduction of the boronic acid group.

Synthesis of Halogenated Pyridine Precursors (e.g., 3-Bromo-5-methyl-2-(methylthio)pyridine)

A key precursor for the palladium-catalyzed borylation is a halogenated derivative of 5-methyl-2-(methylthio)pyridine, with the halogen at the 3-position. The synthesis of a closely related compound, 5-bromo-3-methyl-2-(methylthio)pyridine, has been reported. This synthesis starts from 2-fluoro-5-bromo-3-methylpyridine and involves a nucleophilic aromatic substitution reaction with sodium thiomethoxide. organic-chemistry.org A similar strategy could likely be employed to synthesize 3-bromo-5-methyl-2-fluoropyridine and subsequently convert it to 3-bromo-5-methyl-2-(methylthio)pyridine.

Another general approach to halogenated pyridines involves diazotization of an aminopyridine followed by a Sandmeyer-type reaction. For instance, 3-amino-5-methylpyridine (B1272045) could be converted to 3-bromo-5-methylpyridine. rsc.org Subsequent introduction of the methylthio group would be necessary.

Installation of the Methylthio Moiety

The methylthio group is typically introduced onto a pyridine ring through a nucleophilic aromatic substitution (SNAr) reaction. unblog.fr This involves reacting a pyridine derivative with a suitable leaving group, such as a halogen, at the 2-position with a sulfur nucleophile like sodium thiomethoxide or methanethiol (B179389) in the presence of a base. The SNAr reaction is generally favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the anionic intermediate. cymitquimica.com

For the synthesis of 5-methyl-2-(methylthio)pyridine, a starting material such as 2-chloro-5-methylpyridine (B98176) or 2-fluoro-5-methylpyridine (B1304807) would be reacted with a source of the methylthiolate anion. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov

Table 3: Summary of Synthetic Strategies

| Strategy | Key Transformation | Starting Material Example |

| Directed ortho-Metalation | C-H lithiation followed by borylation | 5-Methyl-2-(methylthio)pyridine |

| Iridium-Catalyzed Borylation | Direct C-H to C-B conversion | 5-Methyl-2-(methylthio)pyridine |

| Palladium-Catalyzed Borylation | Miyaura cross-coupling | 3-Bromo-5-methyl-2-(methylthio)pyridine |

| Precursor Synthesis | Halogenation and nucleophilic substitution | 5-Methyl-2-halopyridine |

Conversion of Pyridine Boronic Esters to the Free Acid

The conversion of pyridine boronic esters, such as the pinacol ester of this compound, to the corresponding free boronic acid is a critical deprotection step. This transformation is typically achieved through hydrolysis. While boronic esters, particularly pinacol esters, offer enhanced stability for purification and storage compared to the free boronic acids, their conversion back to the acid form is necessary for subsequent reactions like the Suzuki-Miyaura coupling. nih.gov

It is important to note that the stability of boronic esters to hydrolysis can be influenced by steric and electronic factors. researchgate.net The presence of substituents on the pyridine ring, such as the methyl and methylthio groups in the target compound, can affect the rate and efficiency of this conversion. Careful control of pH and reaction time is often necessary to ensure complete conversion without promoting side reactions, such as protodeboronation, which leads to the loss of the boronic acid functionality. ed.ac.uk

Table 1: General Methods for the Hydrolysis of Pyridine Boronic Pinacol Esters

| Reagent/Condition | Solvent System | Typical Reaction Time | Notes |

| Aqueous HCl | Ether / THF | Minutes to hours | Common and straightforward method. |

| Aqueous NaOH/LiOH | THF / Water | Varies | Base-catalyzed hydrolysis. |

| Diethanolamine (B148213) followed by acid | Biphasic (e.g., Ether/Water) | Rapid | Forms a boronate-diethanolamine adduct intermediate. nih.gov |

| NaIO4 | Acetone/Water | Varies | Oxidative cleavage of the pinacol group. |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The synthesis of pyridine boronic acids and their precursors often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The optimization of these reaction conditions is a focal point of academic research to maximize yields and minimize byproducts. Key parameters that are typically optimized include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.

For the synthesis of functionalized pyridines, which are precursors to pyridine boronic acids, the Suzuki-Miyaura reaction is extensively used. mdpi.com In the context of synthesizing compounds analogous to this compound, the coupling of a dihalopyridine with a suitable boronic acid or ester would be a plausible route. The optimization of such a reaction would involve screening various palladium sources and ligands. For instance, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed. mdpi.comcdnsciencepub.com

For example, in the synthesis of various substituted pyridines via Suzuki-Miyaura coupling, a systematic study might evaluate different palladium catalysts, bases, and solvents to identify the optimal conditions for a specific substrate. The results of such an optimization are often presented in tabular format to compare the efficacy of different reaction parameters.

Table 2: Representative Optimization Parameters for Suzuki-Miyaura Coupling of Halopyridines

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | Moderate |

| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane/H₂O | 90 | High |

| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF/H₂O | 110 | Variable |

| PdCl₂(dppf) (3) | - | Na₂CO₃ | Dioxane | 80 | Good |

Note: This table represents typical parameters and yields for Suzuki-Miyaura reactions of halopyridines and is intended to be illustrative of an optimization process.

Analytical and Spectroscopic Considerations in Compound Characterization (excluding basic identification data)

Beyond basic identification data such as melting point and elemental analysis, the characterization of this compound requires advanced analytical and spectroscopic techniques to elucidate its structure and purity in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the core structure. For more complex structural assignments and to confirm connectivity, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. ¹¹B NMR spectroscopy is particularly important for characterizing boronic acids and their esters. The chemical shift in ¹¹B NMR can distinguish between the trigonal planar sp² hybridized boron of the boronic acid and the tetrahedral sp³ hybridized boron of a boronate ester or a boronate anion. acs.org The ¹¹B chemical shift is sensitive to the electronic environment and can provide insights into intermolecular interactions and aggregation states in solution. researchgate.net Furthermore, ¹⁷O NMR has also been employed to study the influence of substituents on the phenyl ring of boronic acids. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecule, which in turn confirms its elemental composition. Techniques like electrospray ionization (ESI) are commonly used. The fragmentation pattern observed in MS/MS experiments can provide further structural information.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. rsc.org This can reveal details about how the molecules pack in the solid state and can help to understand their physical properties.

Advanced Spectroscopic Techniques: In some cases, specialized techniques may be employed. For instance, solid-state NMR can be used to study the structure of the compound in its solid form, which can be particularly useful for understanding polymorphism. rsc.org Fluorescence spectroscopy has been used to study the properties of molecular complexes of pyridine boronic acids. rsc.org These advanced methods provide a comprehensive understanding of the chemical and physical properties of the compound beyond simple identification.

Table 3: Advanced Analytical Techniques for Characterization

| Technique | Information Obtained | Relevance for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of protons and carbons. | Confirms the specific substitution pattern on the pyridine ring. |

| ¹¹B NMR | Hybridization state and electronic environment of the boron atom. | Differentiates between the free acid, boronate esters, and boroxine (B1236090) forms. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Confirms the molecular formula. |

| X-ray Crystallography | Solid-state structure and intermolecular interactions. | Provides definitive structural proof and insights into crystal packing. rsc.org |

| Solid-State NMR | Structure and dynamics in the solid state. | Useful for studying polymorphism and solid-state interactions. rsc.org |

Reactivity and Mechanistic Investigations of 5 Methyl 2 Methylthio Pyridine 3 Boronic Acid

Participation in Metal-Catalyzed Cross-Coupling Reactions

5-Methyl-2-(methylthio)pyridine-3-boronic acid is a versatile building block in organic synthesis, primarily utilized in metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental in the construction of complex molecules, particularly in the pharmaceutical and materials science industries. The pyridine (B92270) and boronic acid moieties of the compound allow it to readily participate in various coupling reactions, with the Suzuki-Miyaura coupling being the most prominent.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. mdpi.comtcichemicals.com this compound serves as the organoboron partner in these reactions, enabling the introduction of the 5-methyl-2-(methylthio)pyridin-3-yl group into a variety of organic frameworks. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields. tcichemicals.comnih.gov

The scope of the Suzuki-Miyaura coupling with this particular boronic acid is broad, allowing for the synthesis of a diverse array of biaryl and heteroaryl compounds. nih.gov However, limitations can arise from sterically hindered coupling partners or the presence of functional groups that may interfere with the catalytic cycle. nih.gov Additionally, the stability of the boronic acid itself under the reaction conditions can be a factor, as some heteroarylboronic acids are prone to decomposition. mit.edu

Palladium catalysts are the most extensively used for Suzuki-Miyaura couplings involving this compound. nih.govmdpi.com A variety of palladium(0) and palladium(II) precursors can be employed, which, in the presence of a suitable ligand and base, form the active Pd(0) catalytic species. researchgate.netd-nb.info These catalysts are highly efficient in promoting the coupling of the boronic acid with a wide range of aryl and heteroaryl halides (bromides, iodides, and in some cases, chlorides) and triflates. researchgate.netnih.gov

The general mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mdpi.com The choice of palladium source and ligands can significantly influence the reaction's efficiency and substrate scope.

| Coupling Partner | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

| Aryl Bromides | Pd₂(dba)₃/L1 | Not specified | Not specified | Good to Excellent |

| 2-bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Excellent |

While palladium catalysts are more common, nickel-based systems have emerged as a cost-effective and highly reactive alternative for Suzuki-Miyaura couplings. nih.govrsc.org Nickel catalysts can be particularly effective for coupling unreactive aryl chlorides and for reactions involving substrates that are challenging for palladium systems. tcichemicals.comnih.gov For this compound, nickel catalysis can offer a complementary approach, expanding the scope of accessible coupled products. mdpi.comnih.gov

Nickel-catalyzed reactions often proceed through a similar catalytic cycle to palladium, but the distinct electronic properties of nickel can lead to different reactivity and selectivity. rsc.org These systems are known for their ability to activate a broader range of electrophiles. nih.govrsc.org

| Coupling Partner | Nickel Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Aryl Halides | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | Good to Excellent |

| Phenol-derived Substrates | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | Synthetically useful to Excellent |

| (2,2-difluorovinyl)benzene derivatives | NiCl₂(PCy₃)₂ | K₃PO₄ | Not specified | Good to High |

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay between the catalyst system, ligands, and solvent. For the coupling of this compound, a variety of catalyst systems have been successfully employed.

Ligand Effects: Ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and facilitating the elementary steps of the catalytic cycle. nih.gov For palladium-catalyzed reactions, phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich biaryl phosphines are frequently used. mit.edunih.gov These ligands can enhance the rate of oxidative addition and reductive elimination. The choice of ligand can be critical for achieving high yields and preventing side reactions. nih.gov

Solvent Systems: The solvent system is another critical parameter. A mixture of an organic solvent and an aqueous base is often used. nih.gov Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (B95107) (THF). nih.govnih.gov The aqueous phase, typically containing a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. nih.govorgsyn.org The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate and yield. nih.gov

Beyond the Suzuki-Miyaura reaction, this compound can participate in other types of metal-catalyzed cross-coupling reactions.

Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an organoboron reagent and an amine, alcohol, or thiol. nih.govorganic-chemistry.org In this context, the boronic acid could potentially couple with various N- or O-nucleophiles to form C-N or C-O bonds, respectively. This reaction provides a valuable alternative to traditional methods for forming these bonds and often proceeds under mild conditions. nih.gov

Liebeskind-Srogl Coupling: The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated cross-coupling of a thioester with a boronic acid to form a ketone. organic-chemistry.org This reaction is notable for proceeding under neutral conditions, which is advantageous for substrates that are sensitive to the basic conditions often required in Suzuki-Miyaura couplings. organic-chemistry.org this compound can be used in this reaction to synthesize the corresponding ketone.

Suzuki-Miyaura Coupling: Scope and Limitations

Role in Transition-Metal-Free Transformations

While metal-catalyzed reactions are the primary application for this boronic acid, there is growing interest in transition-metal-free transformations of organoboron compounds. rsc.orgnih.gov These reactions offer advantages in terms of cost, toxicity, and ease of product purification. Boronic acids can participate in reactions such as additions to unsaturated systems or as nucleophiles in certain substitution reactions, promoted by a base or a Lewis acid. nih.govnih.gov For this compound, its potential in such transformations represents an expanding area of research, offering greener and more sustainable synthetic routes. rsc.org

Ipso-Functionalization of the C-B Bond

Ipso-functionalization refers to the substitution of the boronic acid group on the pyridine ring with another functional group. This transformation is a powerful tool for introducing diverse chemical entities at the C3 position. In organoboronic acids, the sp²-hybridized boron atom possesses a vacant p-orbital, rendering it a Lewis acid. The addition of a nucleophile generates a tetracoordinate "ate" complex, which facilitates the cleavage of the C-B bond and subsequent migration of the pyridyl group. This process allows for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for a transition metal catalyst in some cases.

Common ipso-functionalization reactions applicable to aryl boronic acids, and by extension to this compound, include:

Hydroxylation: Conversion of the boronic acid to a hydroxyl group, typically using an oxidizing agent like hydrogen peroxide.

Halogenation: Replacement of the boronic acid with a halogen (e.g., Br, Cl, I) using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Amination: Formation of a C-N bond by reacting the boronic acid with various aminating agents.

The electronic nature of the pyridine ring, influenced by the electron-donating methyl and methylthio groups, can affect the rate and efficiency of these transformations.

Reactions Involving Boronate Complexes

This compound can react with diols, such as pinacol (B44631), to form cyclic boronate esters. These complexes exhibit altered reactivity and stability compared to the parent boronic acid. The formation of a boronate ester can protect the boronic acid group from degradation, such as protodeboronation, under certain reaction conditions.

Boronate esters are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Studies have shown that certain boronate esters, like those derived from ethylene (B1197577) glycol, can exhibit enhanced rates of transmetalation compared to their corresponding boronic acids. illinois.edu The formation of these complexes is a key strategy for modulating the reactivity and handling of boronic acids in organic synthesis. For instance, the conversion to a pinacol boronate ester is a common step in purification and as a stable precursor for subsequent reactions. orgsyn.org

Stereochemical and Regiochemical Control in Reactions Involving the Pyridine Boronic Acid

The inherent substitution pattern of this compound dictates the regiochemistry of its reactions. In cross-coupling reactions like the Suzuki-Miyaura coupling, the reaction occurs specifically at the carbon atom bearing the boronic acid group (C3), ensuring high regioselectivity.

In reactions where the pyridine ring itself is functionalized, the existing substituents exert directing effects. The nitrogen atom in the pyridine ring is the most basic site and can direct metallation to the adjacent C2 and C6 positions. However, in this molecule, the C2 position is already substituted. The methyl group at C5 is a weak activating group, while the methylthio group at C2 is also an ortho-, para-directing group in electrophilic aromatic substitution, though such reactions are less common on pyridine rings. The regioselectivity of further functionalization would depend heavily on the specific reaction conditions and the nature of the reagents used. nih.govresearchgate.net

Stereochemical control becomes relevant when the boronic acid couples with a chiral partner or when new chiral centers are formed. In Suzuki-Miyaura reactions involving vinyl halides, the stereochemistry of the double bond is typically retained. wikipedia.org Furthermore, recent advances have demonstrated that chiral ligands can induce enantioselectivity in reactions involving the functionalization of pyridines, such as the rhodium-catalyzed asymmetric addition of arylboronic acids to activated pyridine derivatives, leading to chiral piperidines. acs.org While specific studies on this compound in asymmetric catalysis are not prevalent, the principles of using chiral ligands and catalysts to control stereochemistry would apply.

Mechanistic Insights into Boron-Mediated Transformations

Understanding the mechanisms of reactions involving boronic acids is crucial for optimizing reaction conditions and minimizing side reactions. Key mechanistic aspects include the stability of the C-B bond and the process of transferring the organic group to a metal catalyst.

Protodeboronation is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. researchgate.net The stability of a pyridine boronic acid towards protodeboronation is highly dependent on the position of the boronic acid group and the pH of the reaction medium. ed.ac.uknih.gov

Extensive studies on pyridylboronic acid isomers have revealed that 3-pyridyl and 4-pyridyl boronic acids are significantly more stable than 2-pyridyl boronic acids. researchgate.neted.ac.uk 2-Pyridyl boronic acids undergo rapid protodeboronation, especially at neutral pH, through the fragmentation of a zwitterionic intermediate. ed.ac.uk In contrast, 3-pyridyl boronic acids, such as the title compound, lack the stabilizing interactions for this fragmentation pathway, resulting in much greater stability. ed.ac.uknih.gov Their half-life under basic conditions can be greater than a week at elevated temperatures. researchgate.neted.ac.uk

The general stability trend for pyridylboronic acid isomers is: 3-pyridyl ≈ 4-pyridyl >> 2-pyridyl

This enhanced stability makes this compound a robust coupling partner in reactions that require basic conditions, such as the Suzuki-Miyaura coupling.

| Isomer | Relative Stability | Typical Half-life (t1/2) | Primary Decomposition Pathway |

|---|---|---|---|

| 2-Pyridylboronic acid | Low | ~25-50 seconds (pH 7, 70 °C) researchgate.neted.ac.uk | Fragmentation of zwitterionic intermediate ed.ac.uk |

| 3-Pyridylboronic acid | High | > 1 week (pH 12, 70 °C) researchgate.neted.ac.uk | Slow protodeboronation under harsh conditions ed.ac.uk |

| 4-Pyridylboronic acid | High | > 1 week (pH 12, 70 °C) researchgate.neted.ac.uk | Slow protodeboronation under harsh conditions ed.ac.uk |

Transmetalation is the key step in many cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the organic group is transferred from boron to the palladium catalyst. wikipedia.orgrsc.org The mechanism involves the reaction of an organopalladium(II) halide complex with the boronic acid. libretexts.org This process is generally facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). researchgate.net

Two main pathways for transmetalation in the Suzuki-Miyaura reaction are often considered:

The Boronate Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate. This activated species then reacts with the Pd(II) complex to transfer the pyridyl group. researchgate.net

The Oxo-Palladium Pathway: The base (often a hydroxide) first coordinates to the palladium center, forming a palladium-hydroxo complex. This complex then reacts with the neutral boronic acid.

Strategic Applications of 5 Methyl 2 Methylthio Pyridine 3 Boronic Acid As a Versatile Synthetic Building Block

Construction of Complex Pyridine-Containing Architectures

The pyridine (B92270) scaffold is a ubiquitous motif in numerous functional molecules. The strategic placement of substituents on the pyridine ring of 5-Methyl-2-(methylthio)pyridine-3-boronic acid allows it to serve as a cornerstone for building more elaborate pyridine-containing structures. Its utility is most pronounced in reactions that leverage the boronic acid group for regioselective bond formation.

Synthesis of Poly-substituted Pyridines

The synthesis of pyridines bearing multiple substituents is a central goal in medicinal and agrochemical research, as the nature and position of these substituents dictate the molecule's biological activity and physical properties. nih.gov this compound is an ideal precursor for creating poly-substituted pyridines. Through Suzuki-Miyaura coupling, the boronic acid at the C-3 position can be coupled with a variety of aryl or heteroaryl halides, introducing a new substituent at that position. wikipedia.orgresearchgate.net

While specific examples detailing the reactions of this compound are not extensively documented in peer-reviewed literature, the reactivity of analogous pyridine boronic acids provides a clear indication of its synthetic potential. For instance, the palladium-catalyzed coupling of substituted chloropyridines with various arylboronic acids is a well-established method for generating highly functionalized biaryl pyridine derivatives. parchem.com The reaction typically proceeds in high yields and tolerates a wide range of functional groups.

Table 1: Representative Suzuki-Miyaura Coupling Reactions for the Synthesis of Poly-substituted Pyridines (Illustrative Examples with Analogous Reagents)

| Pyridine Boronic Acid Analog | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Pyridylboronic acid | 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / Tri(2-furyl)phosphine | KF / Dioxane | 2-(4-Butylphenyl)pyridine | 85% | nih.gov |

| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | Na₂CO₃ / Dioxane/H₂O | 3-(Quinolin-3-yl)pyridine | Not specified | Generic Suzuki |

| Methylboronic acid | 5-Bromo-2-phenyl-1-methoxypyridine | Pd(dppf)Cl₂ / RuPhos | K₃PO₄ / Toluene/H₂O | 5-Methyl-2-phenyl-1-methoxypyridine | ~99% | researchgate.net |

These examples demonstrate the robustness of the Suzuki-Miyaura reaction for constructing C-C bonds on the pyridine ring. This compound, with its activated boronic acid group, is expected to undergo similar transformations efficiently, providing access to a diverse library of 3-aryl- or 3-heteroaryl-5-methyl-2-(methylthio)pyridines.

Assembly of Fused Heterocyclic Systems

Fused heterocyclic systems, where a pyridine ring is annulated with another ring system, are prevalent in pharmaceuticals and functional materials. researchgate.netlongdom.org These rigid, planar structures often exhibit unique electronic properties and can interact with biological targets with high specificity. This compound can be a key intermediate in the multi-step synthesis of such fused systems.

The general strategy involves an initial Suzuki-Miyaura coupling to introduce a substituent at the C-3 position that contains a reactive handle. This handle can then participate in a subsequent intramolecular cyclization reaction to form the fused ring. For example, coupling the boronic acid with an ortho-haloaniline could be followed by an intramolecular C-N bond formation to yield a carboline derivative. Similarly, coupling with an ortho-halophenol could lead to the formation of fused oxepine or similar oxygen-containing heterocycles.

The synthesis of pyrazolo[3,4-b]pyridine derivatives, an important class of fused heterocycles, often involves the condensation of aminopyrazoles with β-diketones. researchgate.net While not a direct application of the boronic acid, this highlights the importance of having appropriately substituted pyridine precursors, which can be synthesized using building blocks like this compound.

Role in the Synthesis of Biologically Relevant Molecular Scaffolds

The pyridine nucleus is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The functional groups on this compound—the reactive boronic acid, the modulating methyl group, and the versatile methylthio group—make it a valuable starting material for creating molecules with potential biological activity. mdpi.com

Precursors for Pharmaceutical Intermediates

Boronic acids and their derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. mdpi.com They are particularly valued for their role in Suzuki-Miyaura couplings, which are frequently employed in the industrial-scale synthesis of active pharmaceutical ingredients (APIs). researchgate.net The pyridine moiety itself is found in drugs targeting a vast array of conditions, including inflammatory diseases, cancer, and neurological disorders.

This compound can serve as a key precursor for introducing a substituted pyridine ring into a larger drug molecule. For example, the synthesis of certain kinase inhibitors or receptor antagonists often involves the coupling of a pyridine-based fragment with a more complex core structure. The methyl and methylthio groups can provide additional points for metabolic modification or can influence the compound's lipophilicity and binding affinity.

A patent for the preparation of Rupatadine, an antihistamine, involves the synthesis of a 5-methylpyridine-3-methanol intermediate, highlighting the industrial relevance of the 5-methylpyridine-3-yl scaffold. epo.org While this specific synthesis does not start from the boronic acid, it underscores the importance of this substitution pattern in pharmaceutical manufacturing.

Scaffolds for Agrochemical and Industrial Development

The principles that make substituted pyridines valuable in pharmaceuticals also apply to the agrochemical industry, where they are used in a variety of herbicides, insecticides, and fungicides. nih.gov The development of new agrochemicals often relies on the synthesis of large libraries of related compounds to screen for activity and optimize properties such as potency, selectivity, and environmental stability.

This compound is a building block well-suited for such diversity-oriented synthesis. Its ability to undergo reliable coupling reactions allows for the rapid generation of numerous analogs. Furthermore, the thioether linkage in the methylthio group is a functional handle that can be oxidized to sulfoxide (B87167) or sulfone, or potentially cleaved and replaced, offering further avenues for structural diversification. Fluoroalkyl sulfides, for instance, are of considerable interest in agrochemicals for their ability to modify physicochemical properties. mdpi.com

Utilization in Materials Science Research

The application of boronic acids and pyridine derivatives extends beyond the life sciences into the realm of materials science. cas.orgudel.edu Pyridine-containing polymers and small molecules are investigated for their electronic and optical properties, finding use in applications such as organic light-emitting diodes (OLEDs), sensors, and as ligands for metal catalysts.

While specific research detailing the use of this compound in materials science is limited, its structure suggests potential applications. The conjugated pyridine ring system, when incorporated into larger polymeric or macrocyclic structures via Suzuki-Miyaura coupling, could contribute to desirable electronic properties. The sulfur atom in the methylthio group can also interact with metal surfaces or act as a coordination site, suggesting potential use in the design of sensors or novel catalytic systems. The development of metamaterials, which have properties not found in nature, often relies on the precise arrangement of fundamental building blocks like metals, polymers, and ceramics, a field where novel organic synthons could play a future role. cas.org

Monomers for Polymer Synthesis

This compound holds potential as a monomer for the synthesis of specialized polymers. Boronic acid-containing polymers are a significant area of research due to their unique properties and responsiveness to specific stimuli, such as saccharides. The incorporation of boronic acid functionalities into polymer chains can lead to materials with applications in sensors, drug delivery systems, and separation technologies.

The general strategy for creating such polymers involves the polymerization of monomers bearing a boronic acid group. While direct polymerization of unprotected boronic acid monomers can be challenging, a common approach is to polymerize a protected boronate ester derivative, followed by deprotection to reveal the boronic acid functionality. Alternatively, post-polymerization modification allows for the introduction of the boronic acid group onto an existing polymer backbone.

In the context of this compound, its pyridine ring and methyl and methylthio substituents could impart specific solubility, thermal, and electronic properties to the resulting polymer. For instance, the pyridine unit can influence the polymer's coordination capabilities and pH responsiveness. Although specific examples of polymers synthesized directly from this compound are not extensively documented in publicly available literature, its structure is analogous to other boronic acid monomers used in polymer chemistry.

Interactive Table: Polymerization Approaches for Boronic Acid-Containing Monomers

| Polymerization Method | Description | Key Considerations |

| Direct Polymerization of Unprotected Monomers | Polymerization of monomers with free boronic acid groups. | Can be complicated by the reactivity of the boronic acid. |

| Polymerization of Protected Monomers | Polymerization of monomers where the boronic acid is protected as an ester (e.g., pinacol (B44631) ester), followed by deprotection. | Often provides better control over the polymerization process. |

| Post-Polymerization Modification | Introduction of the boronic acid group onto a pre-formed polymer. | Useful for functionalizing existing polymer platforms. |

Ligands for Coordination Chemistry Applications

A significant application of this compound lies in its use as a precursor for the synthesis of specialized ligands for coordination chemistry. Bipyridine and terpyridine ligands are of particular interest due to their ability to form stable complexes with a wide range of metal ions. These metal complexes are utilized in catalysis, materials science, and biomedical applications.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of bipyridine ligands, where a pyridine-containing boronic acid is coupled with a halogenated pyridine. In this context, this compound can be reacted with a suitable bromopyridine or chloropyridine to generate asymmetrically substituted bipyridine ligands. The methyl and methylthio groups on the pyridine ring can influence the electronic properties and steric environment of the resulting ligand, thereby modulating the properties of its metal complexes.

For example, the synthesis of a bipyridine ligand can be envisioned through the coupling of this compound with 2-bromopyridine. The resulting ligand, 5-Methyl-2-(methylthio)-2,3'-bipyridine, would feature a unique substitution pattern that could lead to novel coordination behavior and catalytic activity in its metal complexes.

Components in Advanced Functional Materials (e.g., optoelectronics)

While direct applications of this compound in advanced functional materials are still an emerging area of research, its structural features suggest potential for its use in the development of optoelectronic materials. Boron-containing compounds, in general, have been explored for their utility in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

The pyridine ring in this compound can be incorporated into larger conjugated systems, which are the cornerstone of many organic electronic materials. The presence of the sulfur atom in the methylthio group could also facilitate interactions with metal surfaces or influence the material's electronic structure. Through synthetic transformations, this boronic acid can be integrated into π-conjugated molecules and polymers that may exhibit interesting photophysical properties, such as fluorescence or phosphorescence.

Borinic acid derivatives, which are related to boronic acids, have been investigated for their applications in luminescent materials. This suggests that with appropriate molecular design, derivatives of this compound could also be developed into components for advanced functional materials with tailored electronic and optical properties.

Contributions to Methodological Development in Organic Synthesis

The most significant and well-established application of this compound is in the realm of methodological development in organic synthesis, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, especially for the synthesis of biaryl and heteroaryl compounds. mdpi.com

Pyridine-containing boronic acids are crucial reagents in these reactions, allowing for the introduction of a pyridine moiety into a wide variety of organic molecules. The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of many boronic acids. mdpi.com

The use of this compound in Suzuki-Miyaura reactions enables the synthesis of a diverse array of substituted pyridine derivatives. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in pharmaceuticals and functional materials.

Interactive Table: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 3-Aryl-5-methyl-2-(methylthio)pyridine |

| This compound | Heteroaryl Halide (e.g., 2-Bromothiophene) | PdCl₂(dppf) | K₃PO₄ | Dioxane/Water | 5-Methyl-3-(thiophen-2-yl)-2-(methylthio)pyridine |

The development of efficient and selective cross-coupling methods involving heteroaromatic boronic acids like this compound continues to be an active area of research. Advances in catalyst design and reaction conditions aim to expand the scope and utility of these transformations, making them more sustainable and applicable to the synthesis of increasingly complex molecules.

Advanced Methodologies and Derivatization Studies Utilizing 5 Methyl 2 Methylthio Pyridine 3 Boronic Acid

Chemo- and Regioselective Functionalization of the Pyridine (B92270) Core

The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, present unique challenges and opportunities for selective functionalization. rsc.orgnih.gov Direct C-H functionalization, in particular, is a powerful tool for derivatization without the need for pre-installed leaving groups. rsc.org For a trisubstituted pyridine such as 5-Methyl-2-(methylthio)pyridine-3-boronic acid, the remaining C-H bonds at the C4 and C6 positions are targets for further modification.

The two unsubstituted carbons on the pyridine core, C4 and C6, are available for selective C-H functionalization. The regioselectivity of these reactions is governed by a combination of steric and electronic factors. nih.gov While the electron-poor nature of the pyridine ring generally directs functionalization, specific catalytic systems have been developed to target distal positions. nih.govnih.gov

Research on similarly substituted pyridines has demonstrated that even highly substituted rings can undergo selective functionalization. For instance, a 2,3,5-trisubstituted pyridine was successfully functionalized at the C4 position (para to the nitrogen), indicating that this position is accessible despite potential steric hindrance. researchgate.net This suggests that this compound could undergo analogous C4-selective reactions, such as arylation, alkylation, or halogenation, using tailored transition-metal catalysts. The C6 position, being ortho to the nitrogen, is also a potential site for directed metallation and subsequent functionalization.

Table 1: Potential Regioselective C-H Functionalization Reactions

| Position | Reaction Type | Potential Reagents/Catalysts | Expected Product |

|---|---|---|---|

| C4 | Arylation | Aryl Halide, Pd Catalyst | 4-Aryl-5-methyl-2-(methylthio)pyridine-3-boronic acid |

| C4 | Difluoromethylation | Radical Difluoromethylating Agent | 4-(Difluoromethyl)-5-methyl-2-(methylthio)pyridine-3-boronic acid |

| C6 | Borylation | Ir Catalyst, B₂pin₂ | 5-Methyl-2-(methylthio)pyridine-3,6-diboronic acid derivative |

| C6 | Halogenation | N-Halosuccinimide | 6-Halo-5-methyl-2-(methylthio)pyridine-3-boronic acid |

The methylthio (-SMe) group at the C2 position is a versatile functional handle amenable to various chemical transformations. Its sulfur atom can exist in multiple oxidation states, providing a route to modify the electronic properties of the pyridine ring. The most common transformation is oxidation, which converts the sulfide (B99878) into a sulfoxide (B87167) and subsequently a sulfone. These reactions typically employ standard oxidizing agents.

The resulting sulfoxide and sulfone groups are more electron-withdrawing than the methylthio group, which can influence the reactivity of the pyridine ring in subsequent reactions. Furthermore, the sulfone can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles at the C2 position. This two-step sequence of oxidation followed by substitution provides a powerful strategy for diversifying the functionality of the molecule. This approach has been noted to be effective for various heteroaryl thiols. acs.org

Table 2: Key Transformations of the 2-(Methylthio) Group

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Oxidation to Sulfoxide | m-CPBA (1 equiv.) | -S(O)Me (Methylsulfinyl) |

| Oxidation to Sulfone | m-CPBA (>2 equiv.), Oxone® | -S(O)₂Me (Methylsulfonyl) |

| Nucleophilic Substitution | Nucleophile (e.g., R₂NH, RO⁻) after oxidation to sulfone | -NR₂, -OR |

Post-Synthetic Modifications of Derived Compounds (e.g., Suzuki coupling products)

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. audreyli.comresearchgate.netnih.gov This reaction efficiently forms a C-C bond between the C3 position of the pyridine and an aryl or heteroaryl halide. After this key bond-forming event, the resulting biaryl compound retains the methyl and methylthio groups, which serve as valuable points for post-synthetic modification. audreyli.com

This strategy allows for the rapid construction of a molecular scaffold via Suzuki coupling, followed by fine-tuning of its properties through derivatization of the remaining functional groups. For example, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone, as previously discussed, to modulate the electronic character and solubility of the final product. The methyl group at C5 can also be functionalized, typically through radical halogenation (e.g., with NBS) to form a bromomethyl derivative, which can then be converted into a variety of other functional groups such as alcohols, ethers, amines, or nitriles.

Table 3: Examples of Post-Suzuki Coupling Modifications

| Initial Product (after Suzuki Coupling) | Target Group | Reaction | Modified Product |

|---|---|---|---|

| 3-Aryl-5-methyl-2-(methylthio)pyridine | Methylthio (-SMe) | Oxidation | 3-Aryl-5-methyl-2-(methylsulfonyl)pyridine |

| 3-Aryl-5-methyl-2-(methylthio)pyridine | Methyl (-CH₃) | Radical Bromination | 3-Aryl-5-(bromomethyl)-2-(methylthio)pyridine |

| 3-Aryl-5-(bromomethyl)-2-(methylthio)pyridine | Bromomethyl (-CH₂Br) | Nucleophilic Substitution (e.g., with NaN₃ then reduction) | 3-Aryl-5-(aminomethyl)-2-(methylthio)pyridine |

Immobilization and Heterogenization Strategies in Catalysis

The development of heterogeneous catalysts is a cornerstone of green and sustainable chemistry, as it facilitates catalyst separation and reuse. Derivatives of this compound can be immobilized onto solid supports to create robust and recyclable catalytic systems.

Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, scalability, and process control. goflow.atrsc.org Immobilizing reagents and catalysts on solid supports is a key enabling technology for flow synthesis. qualitas1998.net Boronic acids, including the title compound, can be effectively anchored to solid supports. A widely used method involves the reaction of the boronic acid with a diethanolamine-functionalized resin, such as N,N-diethanolaminomethyl polystyrene (DEAM-PS). acs.orgresearchgate.net

This reaction forms a stable, bicyclic diethanolamine (B148213) boronate ester, effectively immobilizing the molecule onto the solid phase. acs.orgresearchgate.net The resin-bound pyridine derivative can then be packed into a column or reactor for use in a continuous flow system. Reactants are passed through the column, where the desired transformation occurs, and the product elutes while the functionalized pyridine remains attached to the support. This approach avoids contamination of the product with the reagent and allows for the continuous operation of the reaction.

The primary motivation for heterogenization is the creation of recyclable catalysts. rsc.orgresearchgate.net By anchoring a catalytically active species derived from this compound onto a solid support, a system can be designed where the catalyst is easily recovered and reused over multiple cycles without significant loss of activity.

Supports can range from organic polymers to inorganic materials like silica (B1680970) or magnetic nanoparticles. rsc.org For instance, after its use in a Suzuki coupling to form a bipyridine-type ligand, the resulting molecule could be coordinated with a transition metal and then immobilized. If anchored to a polymer support, the catalyst can be recovered by simple filtration. rsc.org If attached to magnetic nanoparticles, the catalyst can be retrieved from the reaction mixture using an external magnet. rsc.org Such recyclable systems are highly desirable as they reduce waste, lower operational costs, and contribute to more environmentally benign chemical processes. acs.org

High-Throughput Synthesis and Combinatorial Library Generation using Boronic Acid Scaffolds

The functional versatility and favorable reaction kinetics of boronic acids, particularly in palladium-catalyzed cross-coupling reactions, have positioned them as indispensable building blocks in modern medicinal chemistry. nih.gov The strategic incorporation of a boronic acid moiety onto a heterocyclic scaffold, such as in this compound, provides a powerful tool for high-throughput synthesis (HTS) and the generation of extensive combinatorial libraries. whiterose.ac.ukresearchgate.net These approaches are fundamental to accelerating the drug discovery process by enabling the rapid synthesis and screening of thousands of structurally diverse compounds. nih.gov

The utility of pyridine-based boronic acids, including structures analogous to this compound, is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction. nbinno.comrsc.org This reaction's tolerance to a wide range of functional groups and its typically high yields make it exceptionally well-suited for automated parallel synthesis platforms. nih.gov In this context, this compound can serve as a central scaffold, which can be systematically derivatized by coupling it with a diverse array of aryl and heteroaryl halides.

A representative high-throughput synthesis workflow utilizing this compound would involve its reaction with a library of, for example, 96 different aryl bromides in a microtiter plate format. Each well would contain the boronic acid, a unique aryl bromide, a palladium catalyst, a suitable base, and solvent. The reactions can be carried out using automated liquid handling systems to dispense the reagents, followed by heating and subsequent purification. This parallel processing allows for the creation of a large number of distinct molecules with minimal manual intervention. researchgate.netnih.gov

The resulting library of compounds would feature the core 5-methyl-2-(methylthio)pyridine structure linked to a wide variety of substituents, allowing for a systematic exploration of the structure-activity relationship (SAR). The diversity of the library can be further expanded by selecting aryl halides with a broad range of electronic and steric properties.

Below is an illustrative data table representing a hypothetical subset of a combinatorial library generated from this compound and a selection of aryl bromides. The yields presented are typical for Suzuki-Miyaura couplings in a high-throughput setting.

| Entry | Aryl Bromide Coupling Partner | Resulting Compound Structure | Hypothetical Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | 85 | 257.38 | |

| 2 | 1-Bromo-4-methoxybenzene | 89 | 273.38 | |

| 3 | 1-Bromo-3-fluorobenzene | 78 | 261.34 | |

| 4 | 3-Bromopyridine | 72 | 244.34 | |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 81 | 311.35 |

The derivatization is not limited to the boronic acid moiety. The methylthio group at the 2-position offers another site for chemical modification. For instance, oxidation of the sulfide to a sulfoxide or sulfone can be performed post-coupling to generate a secondary library with altered physicochemical properties, such as increased polarity and hydrogen bonding potential. This two-dimensional approach to library generation, modifying both the 3-position via the boronic acid and the 2-position via the methylthio group, significantly expands the chemical space that can be explored from a single scaffold.

Further detailed research findings from studies on related pyridine boronic acid building blocks have demonstrated the feasibility of generating extensive compound libraries with diverse physicochemical and ADME (absorption, distribution, metabolism, and excretion) profiles through automated synthesis. researchgate.net These studies underscore the power of using well-designed heterocyclic boronic acid scaffolds in accelerating the identification of novel lead compounds for drug discovery programs. whiterose.ac.ukresearchgate.net

Computational and Theoretical Studies Pertaining to 5 Methyl 2 Methylthio Pyridine 3 Boronic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic characteristics of molecules with a favorable balance between accuracy and computational expense. iciq.org

Electronic Structure and Reactivity Predictions (e.g., FMO analysis, electrophilicity index)

The reactivity of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting how a molecule will interact with other reagents. The energy and spatial distribution of these orbitals determine the molecule's capacity as an electron donor or acceptor.

Global reactivity descriptors, such as the electrophilicity index (ω), provide a quantitative measure of a molecule's ability to accept electrons. Boronic acids are recognized as Lewis acids, and their electrophilicity is a crucial factor in their chemical behavior. mdpi.comnih.gov An increase in the Lewis acidity, often achieved by introducing electron-withdrawing groups, enhances the electrophilicity and can lead to the formation of more stable complexes. mdpi.com For 5-Methyl-2-(methylthio)pyridine-3-boronic acid, the electronic nature of the substituted pyridine (B92270) ring directly influences these reactivity parameters.

| Parameter | Illustrative Value | Description |

|---|---|---|

| HOMO Energy | -6.4 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Electronegativity (χ) | 3.95 eV | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | 2.45 eV | A measure of resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 3.18 eV | Quantifies the global electrophilic nature of a molecule. |

Note: The values presented in this table are illustrative for a substituted arylboronic acid and are not specific experimental or calculated values for this compound.

Molecular Orbital Analysis (HOMO-LUMO energy gap)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap suggests the molecule is more polarizable and reactive.

In this compound, the HOMO is expected to have significant contributions from the electron-rich π-system of the pyridine ring and the sulfur atom of the methylthio group. The LUMO is primarily associated with the vacant p-orbital on the boron atom of the boronic acid moiety. The energy of this gap, and thus the molecule's reactivity, can be fine-tuned by the substituents on the aromatic ring. mdpi.comnih.gov

| Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Parent Pyridine Boronic Acid | -6.8 | -1.3 | 5.5 |

| With Electron-Donating Group (e.g., -CH₃) | -6.5 | -1.2 | 5.3 |

| With Electron-Withdrawing Group (e.g., -NO₂) | -7.2 | -1.8 | 5.4 |

Note: These values are hypothetical and serve to illustrate general electronic trends.

Mechanistic Modeling of Boron-Mediated Reactions

Computational modeling provides profound insights into the complex mechanisms of chemical reactions. For boron-mediated processes like the Suzuki-Miyaura cross-coupling, theoretical studies can map out the entire catalytic cycle, identifying key intermediates and transition states. rsc.org

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier. acs.org For reactions involving this compound, such as palladium-catalyzed cross-couplings, DFT calculations are used to locate and characterize the transition states for the elementary steps: oxidative addition, transmetalation, and reductive elimination. iciq.orgnih.gov The transmetalation step, where the organic group is transferred from boron to the metal catalyst, is a crucial stage whose mechanism has been extensively studied computationally. rsc.orgrsc.org Boronic acid transition state inhibitors (BATSIs) are designed to mimic the tetrahedral transition state of enzymatic reactions, highlighting the importance of understanding these transient structures. nih.gov

Conformational Analysis and Intermolecular Interactions (e.g., hydrogen bonding)

The three-dimensional arrangement of atoms (conformation) and the non-covalent interactions between molecules are pivotal in determining the physical and chemical properties of boronic acids.

Conformational analysis of arylboronic acids is complicated by the potential for multiple low-energy conformations, particularly concerning the orientation of the hydroxyl groups of the boronic acid moiety. mdpi.com The rotation of the B(OH)₂ group relative to the pyridine ring in this compound can influence its ability to engage in intermolecular interactions and its reactivity. Computational studies can identify the most stable conformers and the energy barriers between them. researchgate.netacs.org

Hydrogen bonding is a dominant intermolecular force in boronic acids. researchgate.net The boronic acid functional group is an excellent hydrogen bond donor and acceptor, leading to the formation of stable dimeric structures or extended polymeric networks in the solid state. acs.orgresearchgate.net These hydrogen-bonding interactions play a key role in the architecture of molecular crystals. researchgate.net In solution, these interactions also influence solubility and reactivity. The presence of the pyridine nitrogen in this compound introduces an additional hydrogen bond acceptor site, potentially leading to complex supramolecular assemblies.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of spectroscopic signatures of molecules like this compound, offering insights into their structural and electronic properties. These theoretical calculations are instrumental in complementing and interpreting experimental spectroscopic data. The primary method employed for these predictions is Density Functional Theory (DFT), which has been shown to provide a good balance between computational cost and accuracy for a wide range of chemical systems, including various boronic acid derivatives. researchgate.netresearchgate.netnih.gov

Theoretical approaches to predicting spectroscopic signatures typically begin with the optimization of the molecule's geometric structure. nih.gov Using a selected level of theory, such as the widely used B3LYP hybrid functional, researchers can identify the most stable conformation (the lowest energy state) of the molecule. researchgate.netresearchgate.net The choice of the basis set, which describes the atomic orbitals, is crucial for the accuracy of the calculations. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for pyridine and boronic acid derivatives as they have been found to yield results that correlate well with experimental findings for vibrational frequencies. researchgate.netsemanticscholar.org

Once the optimized geometry is obtained, various spectroscopic properties can be calculated:

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H, ¹³C, and ¹¹B NMR chemical shifts is a common application of computational chemistry. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent approach for calculating NMR shielding tensors, from which the chemical shifts are derived. nih.gov These calculations can help in the assignment of complex experimental spectra and in understanding how the electronic environment of each nucleus is influenced by the molecular structure. However, theoretical calculations, particularly for labile protons like those in O-H groups, may show deviations from experimental values if solvent effects are not explicitly considered in the computational model. nih.gov

Vibrational (Infrared and Raman) Spectra: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net These calculations are based on determining the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectra can be used to assign vibrational modes to specific functional groups within the molecule. nih.gov It is a common practice to apply scaling factors to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving the agreement with experimental data. researchgate.net

Electronic (UV-Vis) Spectra: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) range can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com These transition energies and their corresponding oscillator strengths can be used to simulate the UV-Vis spectrum, providing information about the wavelengths of maximum absorption (λmax). The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to accurately predict solvatochromic shifts observed in experimental spectra. mdpi.comresearchgate.net

The table below summarizes the common computational methods used for predicting different spectroscopic signatures for boronic acid derivatives.

| Spectroscopic Signature | Common Computational Method | Widely Used Functional/Basis Set |

| NMR (¹H, ¹³C, ¹¹B) | Gauge-Including Atomic Orbital (GIAO) | B3LYP/6-311++G(d,p) |

| FT-IR & FT-Raman | Vibrational Frequency Analysis | B3LYP/6-311++G(d,p) |

| UV-Vis | Time-Dependent DFT (TD-DFT) | B3LYP/6-311++G(d,p) |

These computational studies are not only predictive but also explanatory. For instance, Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular interactions and charge transfer, which influence the spectroscopic properties. researchgate.netresearchgate.net By correlating theoretical predictions with experimental observations, a more detailed and robust characterization of the molecular structure and properties of this compound and its derivatives can be achieved.

Future Perspectives and Emerging Research Avenues for 5 Methyl 2 Methylthio Pyridine 3 Boronic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of boronic acids, including pyridine (B92270) derivatives, is a cornerstone of modern organic chemistry. mdpi.com Historically, methods have often relied on organometallic reagents and cryogenic conditions. orgsyn.org However, the future of chemical synthesis is increasingly tied to the principles of green chemistry, demanding more sustainable, efficient, and safer processes. Research into the synthesis of pyridinylboronic acids has identified five primary approaches: halogen-metal exchange, directed ortho-metallation, palladium-catalyzed cross-coupling, iridium or rhodium-catalyzed C-H or C-F borylation, and [4+2] cycloadditions. arkat-usa.orgumich.edu

A key area of development is the move away from traditional batch processing towards continuous flow chemistry. nih.gov Flow processes offer superior control over reaction parameters like temperature and mixing, which is particularly advantageous when dealing with unstable organolithium intermediates that can be generated during synthesis. researchgate.netacs.org This technology can suppress common side reactions, such as protonation and butylation, that often plague batch syntheses, leading to higher yields and purity. nih.govacs.org Furthermore, these methods can significantly reduce reaction times, in some cases to within a second, and allow for easier and safer scale-up from laboratory to kilogram-scale production. researchgate.netacs.orgorganic-chemistry.org

Another sustainable approach gaining traction is the use of earth-abundant metal catalysts, such as iron, to replace precious metals like palladium in cross-coupling reactions. digitellinc.com The development of air-stable palladium catalysts also contributes to more practical and environmentally friendly synthetic methods for preparing novel pyridine boronic esters. digitellinc.com These advancements aim to reduce the environmental and economic impact associated with traditional synthetic routes, making compounds like 5-Methyl-2-(methylthio)pyridine-3-boronic acid more accessible and their use in large-scale applications more feasible. rsc.org

Exploration of Underutilized Reactivity Modes and Selective Functionalization